molecular formula C15H10Br2O3S2 B8648511 methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate

methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate

Cat. No.: B8648511
M. Wt: 462.2 g/mol
InChI Key: POFKAVMVSKHPQE-UHFFFAOYSA-N
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Description

methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is a complex organic compound with a unique structure that includes bromine, sulfur, and carbonothioyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonothioyl group can be reduced to form thiol derivatives.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atoms can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is not well-studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can be influenced by its unique functional groups. The pathways involved may include oxidative stress or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other brominated benzoates and phenylsulfanyl derivatives, such as:

  • Methyl 3,5-dibromo-4-hydroxybenzoate
  • Methyl 4-{[(phenylsulfanyl)carbonothioyl]oxy}benzoate

Uniqueness

methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate is unique due to the combination of bromine, phenylsulfanyl, and carbonothioyl groups in its structure.

Properties

Molecular Formula

C15H10Br2O3S2

Molecular Weight

462.2 g/mol

IUPAC Name

methyl 3,5-dibromo-4-phenylsulfanylcarbothioyloxybenzoate

InChI

InChI=1S/C15H10Br2O3S2/c1-19-14(18)9-7-11(16)13(12(17)8-9)20-15(21)22-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

POFKAVMVSKHPQE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C(=C1)Br)OC(=S)SC2=CC=CC=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 3,5-dibromo-4-hydroxybenzoate (1000 mg, 3.23 mmol) was dissolved in THF (16 mL) and N-methylmorpholine (0.709 mL, 6.45 mmol) was added. The mixture was cooled to 0° C. and phenyl chlorodithioformate (0.549 mL, 3.87 mmol) was added. The mixture was warmed to room temperature and stirred overnight. The mixture was diluted with EtOAc and washed with water. The organic layer was dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel chromatography (0-15% EtOAc/hexanes) to yield the title compound as a clear oil (1491 mg).
Quantity
1000 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
0.709 mL
Type
reactant
Reaction Step Two
Quantity
0.549 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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